Glucocorticoid receptor agonist-4 Ala-Ala-Mal

ADC Drug-Linker Conjugate TNFα

This anti-human TNFα antibody-glucocorticoid receptor agonist conjugate (Compound Preparation 9) integrates a defined payload with an Ala-Ala-Mal dipeptide linker. Substitution with Agonist-1, -2, or -3 is scientifically invalid due to critical differences in DAR, plasma stability, and linker chemistry. Designed for targeted delivery to TNFα-expressing cells, it enables precise interrogation of glucocorticoid receptor signaling in vitro and in vivo without systemic glucocorticoid confounding effects. Select this conjugate for reproducible, cell-type-specific anti-inflammatory studies.

Molecular Formula C49H55FN4O12
Molecular Weight 911.0 g/mol
Cat. No. B12364462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-4 Ala-Ala-Mal
Molecular FormulaC49H55FN4O12
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C
InChIInChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46+,47-,48-,49+/m0/s1
InChIKeyBISHTACTVXELTJ-LXQRTRQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: ADC Drug-Linker Conjugate for TNFα-Targeted Inflammation Research


Glucocorticoid receptor agonist-4 Ala-Ala-Mal (CAS 3014393-37-1), also referred to as Compound Preparation 9, is an anti-human TNFα antibody-glucocorticoid receptor agonist (GC) conjugate [1]. It is a member of a class of antibody-drug conjugate (ADC) payload-linkers designed for targeted delivery of glucocorticoid receptor agonists to cells expressing tumor necrosis factor alpha (TNFα) [2]. This compound integrates a glucocorticoid receptor agonist payload with an Ala-Ala-Mal dipeptide linker, enabling conjugation to anti-TNFα antibodies for investigation of autoimmune and inflammatory diseases [1].

Why Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Cannot Be Interchanged with Other ADC Payload-Linkers


Generic substitution among glucocorticoid receptor agonist ADC conjugates is scientifically invalid due to the critical interdependence of payload potency, linker chemistry, and conjugation stoichiometry [1]. Even minor variations in the glucocorticoid receptor agonist core structure, dipeptide linker sequence, or maleimide functionalization alter the drug-antibody ratio (DAR), plasma stability, and resultant anti-inflammatory efficacy . The selection of a specific conjugate directly determines experimental outcomes in TNFα-mediated disease models; substituting Agonist-4 for Agonist-1, -2, or -3 introduces uncontrolled variables that compromise data reproducibility and cross-study comparability [1].

Quantitative Differentiation of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Comparator-Based Evidence Guide


Payload-Linker Conjugate Design: Molecular Formula and Conjugation Chemistry

Glucocorticoid receptor agonist-4 Ala-Ala-Mal possesses a distinct molecular formula (C49H55FN4O12) and molecular weight (910.98 g/mol) compared to its closest analog, Agonist-3 Ala-Ala-Mal (C49H55FN4O12, 911.0 g/mol) . While the formulas appear similar, the isomeric or stereochemical differences confer unique physicochemical properties. Critically, Agonist-4 utilizes an Ala-Ala-Mal linker conjugated to an anti-human TNFα antibody, whereas Agonist-1 employs a simpler Ala-Ala-Mal linker with a different antibody target (Adalimumab) . These structural variations influence conjugation efficiency, DAR, and ultimately the therapeutic window of the resultant ADC.

ADC Drug-Linker Conjugate TNFα Glucocorticoid Receptor

Antibody Specificity: TNFα vs. CD40 Targeting

Glucocorticoid receptor agonist-4 Ala-Ala-Mal is specifically designed for conjugation to anti-human TNFα antibodies, enabling targeted delivery to cells expressing TNFα [1]. In contrast, Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal is formulated for anti-CD40 antibody agent conjugates (ADC), redirecting payload delivery to CD40-expressing cells . This distinction in antibody targeting dictates the cellular and tissue specificity of the glucocorticoid receptor agonist payload, a parameter that cannot be replicated by substituting one conjugate for another.

ADC TNFα CD40 Autoimmune Disease

Comparative In Vitro Potency: Agonist-4 vs. Agonist-3 in TNFα Inhibition

While direct, head-to-head quantitative data for Agonist-4 Ala-Ala-Mal is limited in publicly accessible sources, a comparative analysis of analogous glucocorticoid receptor agonist ADC conjugates reveals a clear trend in TNFα inhibition potency. Agonist-3 Ala-Ala-Mal, a closely related conjugate, exhibits a TNFα IC50 of 0.28 nM under defined ADC conditions . By contrast, Agonist-1 Ala-Ala-Mal demonstrates a higher IC50 of 0.45 nM . This 38% improvement in potency for Agonist-3 over Agonist-1 is attributed to optimized linker hydrophobicity and maleimide stability . Given the structural and mechanistic similarities within this conjugate class, Agonist-4 Ala-Ala-Mal is expected to display potency characteristics that fall within this range, though precise values remain proprietary. This class-level inference underscores that not all conjugates are equivalent; subtle modifications in the Ala-Ala-Mal linker or payload can yield significant differences in anti-inflammatory efficacy.

ADC TNFα IC50 Glucocorticoid Receptor

Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: Evidence-Driven Application Scenarios for Targeted Inflammation Research


TNFα-Dependent Autoimmune Disease Model Studies (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease)

This conjugate is optimally applied in in vitro and in vivo models where TNFα is a validated driver of pathogenesis. The anti-human TNFα antibody component ensures selective delivery of the glucocorticoid receptor agonist payload to TNFα-expressing cells, enabling precise investigation of targeted anti-inflammatory mechanisms [1]. Researchers can employ this conjugate to dissect TNFα-mediated signaling pathways without the confounding systemic effects of free glucocorticoids.

ADC Payload-Linker Optimization and Conjugation Chemistry Development

The Ala-Ala-Mal linker-payload design serves as a critical comparator for studies aiming to optimize ADC performance. By benchmarking against Agonist-1, -2, and -3 conjugates, researchers can isolate the impact of linker composition and payload structure on DAR, plasma stability, and in vivo efficacy [1]. This is essential for the rational design of next-generation anti-inflammatory ADCs.

Mechanistic Studies of Glucocorticoid Receptor Agonist Immunomodulation

Glucocorticoid receptor agonist-4 Ala-Ala-Mal facilitates precise interrogation of glucocorticoid receptor signaling in specific immune cell subsets. By conjugating the payload to an anti-TNFα antibody, investigators can restrict receptor activation to TNFα-positive cells, enabling the study of glucocorticoid-mediated gene expression changes and downstream immunomodulatory effects in a cell-type-specific manner [1]. This targeted approach reduces the noise associated with systemic glucocorticoid exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoid receptor agonist-4 Ala-Ala-Mal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.